molecular formula C12H15NO3 B1676338 Metaxalone CAS No. 1665-48-1

Metaxalone

Cat. No. B1676338
CAS RN: 1665-48-1
M. Wt: 221.25 g/mol
InChI Key: IMWZZHHPURKASS-UHFFFAOYSA-N
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Description

Metaxalone is a skeletal muscle relaxant used to help relax the muscles in your body and relieve the discomfort caused by acute (short-term), painful muscle or bone conditions . It acts on the central nervous system (CNS) to relax muscles .


Synthesis Analysis

A biocatalytic approach for the synthesis of metaxalone and its analogues was developed based on the reaction of epoxides and cyanate catalyzed by halohydrin dehalogenase . Gram-scale synthesis of chiral and racemic metaxalone was achieved with 44% (98% ee) and 81% yields, respectively, by protein engineering of the halohydrin dehalogenase HHDHamb from Acidimicrobiia bacterium .


Molecular Structure Analysis

Metaxalone is a small molecule with the chemical formula C12H15NO3 . Its structure is also available as a 2d Mol file .


Chemical Reactions Analysis

Metaxalone is metabolized by the liver and excreted in the urine as unidentified metabolites . A biocatalytic approach for the synthesis of metaxalone and its analogues was developed based on the reaction of epoxides and cyanate catalyzed by halohydrin dehalogenase .


Physical And Chemical Properties Analysis

Metaxalone is a small molecule with the chemical formula C12H15NO3 . Its exact physical and chemical properties are not clearly mentioned in the search results.

Scientific Research Applications

Neuroinflammation in Neurological Disorders

Metaxalone, an FDA-approved muscle relaxant, has shown potential in treating several neurological disorders associated with neuroinflammation. In an experimental study, metaxalone inhibited monoamine oxidase A (MAO-A) and exhibited antioxidant and anti-inflammatory effects in HMC3 microglial cells. The study found that metaxalone decreased MAO-A activity and expression, reduced pro-inflammatory cytokines, and enhanced anti-inflammatory cytokines, suggesting its therapeutic potential in neuroinflammatory conditions (Pallio et al., 2021).

Analytical Techniques for Metaxalone Detection

Several studies have developed methods for analyzing Metaxalone in various matrices. For instance, a spectrophotometric method was developed for Metaxalone assay in bulk samples and pharmaceutical formulations, validated in accordance with ICH guidelines (Babu et al., 2013). Another study developed a UV spectrophotometric method for estimating Metaxalone in bulk and tablet dosage form (Reddy et al., 2013).

Drug Release and Solubility Enhancement

Research has focused on enhancing the solubility and controlled release of Metaxalone. One study synthesized poly(ethylene glycol)-Metaxalone conjugates for controlled drug release, indicating improved pharmacokinetics and extended half-life period (Zhang et al., 2007). Another study aimed at enhancing Metaxalone solubility using the liquisolid technique, showing promising results in fast disintegrating tablets (Kumar, 2017).

Pharmacokinetic Studies

Metaxalone's pharmacokinetics have been a subject of study. For example, a high-throughput LC-MS/MS bioanalytical method was developed for Metaxalone estimation in biological matrix, essential for clinical studies (Goswami et al., 2012). Additionally, a study demonstrated the relative bioavailability of a newly developed Metaxalone drug in healthy subjects, comparing it with the innovator drug under fed conditions (Colaco et al., 2022).

Novel Formulations and Polymorphs

The development of novel crystal forms of Metaxalone has been explored to enhance solubility and bioavailability. A study developed different crystalline forms of Metaxalone using cocrystallization and melt sonocrystallization techniques, showing significant enhancement in solubility and dissolution profiles (Aziz et al., 2020).

Safety And Hazards

Metaxalone may cause side effects such as drowsiness, dizziness, headache, and irritability. Nausea, vomiting, abdominal discomfort, anemia, rash, and jaundice have also been reported . It should not be taken by people with anemia (either drug-induced, hemolytic, or other) and may not be suitable for people with liver or kidney disease .

Future Directions

The safe use of metaxalone during pregnancy has not been established and it is not recommended during pregnancy unless the benefits outweigh the risks . It is not known whether metaxalone passes into breast milk or if it could harm a nursing baby . Metaxalone is not approved for use by anyone younger than 12 years old . Future research may focus on these areas to ensure the safe and effective use of metaxalone.

properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one
Source PubChem
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InChI

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IMWZZHHPURKASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
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DSSTOX Substance ID

DTXSID3023269
Record name Metaxalone
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Molecular Weight

221.25 g/mol
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Physical Description

Solid
Record name Metaxalone
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Boiling Point

BP: 223 °C at 1.5 mm Hg
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Solubility

Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L
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Mechanism of Action

The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression., Metaxalone is a CNS depressant that has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered metaxalone are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability., The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression. Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber.
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Product Name

Metaxalone

Color/Form

White to almost white crystalline powder, Crystals from ethyl acetate

CAS RN

1665-48-1
Record name Metaxalone
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Melting Point

122 °C
Record name Metaxalone
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Record name Metaxalone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,440
Citations
RB Bruce, L Turnbull, J Newman… - Journal of Medicinal …, 1966 - ACS Publications
… thus apparent that metaxalone was extensively metabolized and probably to an … metaxalone by filtration and ether extraction of the filtrate gave a clear aqueous solution of pH 8-9. After …
Number of citations: 39 pubs.acs.org
PE Toth, J Urtis - Clinical therapeutics, 2004 - Elsevier
BACKGROUND:: Low back pain is a leading reason for primary care visits. Many treatment options are available, but some lack scientific support. OBJECTIVE:: The aim of this review …
Number of citations: 152 www.sciencedirect.com
B Cherrington, U Englich, S Niruntari, W Grant… - Clinical …, 2020 - Taylor & Francis
… toxicity associated with metaxalone, the concentration of metaxalone ranges from 31 to 61 mcg/ml (140–276 µM) [Citation9–11]. We investigated the effect of metaxalone on MAO-A …
Number of citations: 6 www.tandfonline.com
JL Poklis, JD Ropero-Miller, D Garside… - Journal of analytical …, 2004 - academic.oup.com
… with a reported concentration and one mention of metaxalone detected in a fatality, but … We report a case of fatal overdose involving metaxalone. Concentrations of metaxalone were …
Number of citations: 20 academic.oup.com
KA Moore, B Levine, D Fowler - Forensic science international, 2005 - Elsevier
… The metaxalone concentration is within the range of previously reported fatalities involving metaxalone. The medical examiner ruled that the cause of death was metaxalone and …
Number of citations: 31 www.sciencedirect.com
ZX Wang, HK Fu, XY Da, HH Wang, BD Cui… - Organic …, 2023 - ACS Publications
… of metaxalone remains a challenging task. In this study, we developed a biocatalytic methodology for synthesizing chiral and racemic metaxalone … and racemic metaxalone analogues, …
Number of citations: 4 pubs.acs.org
J Cacace, EE Reilly, A Amann - AAPS PharmSciTech, 2004 - Springer
… on the dissolution behavior of metaxalone in the marketed … 1.5), the dissolution of metaxalone from Skelaxin tablets was … of a single 800 mg dose of metaxalone, mean peak plasma …
Number of citations: 35 link.springer.com
S Aitipamula, PS Chow, RBH Tan - Crystal growth & design, 2011 - ACS Publications
Metaxalone (MTX) is a muscle relaxant which is used to relieve pain caused by strains and sprains. MTX has been in the market under the brand name of Skelaxin since 1962, and two …
Number of citations: 28 pubs.acs.org
AA Bredikhin, DV Zakharychev… - Crystal Growth & …, 2018 - ACS Publications
… However, as far as we know, metaxalone enantiomers are not described in the literature. … Taking all this into account, the aim of the present work is to obtain nonracemic metaxalone …
Number of citations: 12 pubs.acs.org
HL Lin, TK Wu, SY Lin - Thermochimica Acta, 2014 - Elsevier
… possible cocrystal formation between metaxalone and short-… cocrystal formation between metaxalone and each dicarboxylic … form a cocrystal with metaxalone through solvent-assisted …
Number of citations: 54 www.sciencedirect.com

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